Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a biphenyl group, which can enhance its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the biphenyl group, and the final esterification. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods can optimize reaction conditions, reduce waste, and improve safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties can be explored for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, depending on the target and the context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is unique due to its combination of a benzimidazole core and a biphenyl group, which can enhance its stability and reactivity. This makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C28H28N4O6 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-[(E)-(ethoxycarbonyloxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C28H28N4O6/c1-4-36-27-30-24-12-8-11-23(26(33)35-3)25(24)32(27)18-19-13-15-20(16-14-19)22-10-7-6-9-21(22)17-29-31-38-28(34)37-5-2/h6-17,31H,4-5,18H2,1-3H3/b29-17+ |
InChI Key |
MTTNPWLKGKPOPH-STBIYBPSSA-N |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C=N/NOC(=O)OCC)C(=O)OC |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNOC(=O)OCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.